

In-Depth Technical Guide to Aspidostomide D

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Aspidostomide D*

Cat. No.: *B1474375*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspidostomide D is a bromopyrrole alkaloid natural product with a molecular weight of 575.48 g/mol. First isolated from the Patagonian bryozoan *Aspidostoma giganteum*, this marine-derived compound is part of a larger family of aspidostomides, some of which have demonstrated cytotoxic activity against cancer cell lines. This technical guide provides a comprehensive overview of **Aspidostomide D**, including its chemical properties, the experimental protocols for its isolation and structure elucidation, and a discussion of the known biological context of related compounds.

Core Molecular Data

The fundamental chemical and physical properties of **Aspidostomide D** are summarized below. This data is critical for its identification, synthesis, and application in experimental settings.

Property	Value
Molecular Weight	575.48 g/mol
Molecular Formula	C ₁₉ H ₁₅ Br ₃ N ₂ O ₄
CAS Number	1610046-63-3
Class	Bromopyrrole Alkaloid
Origin	Aspidostoma giganteum (Patagonian Bryozoan)

Experimental Protocols

The isolation and structural characterization of **Aspidostomide D** involved a series of meticulous experimental procedures, as detailed in the primary literature.

Extraction and Isolation

The following workflow outlines the general procedure for obtaining **Aspidostomide D** from its natural source.

Figure 1: General workflow for the isolation of **Aspidostomide D**.

The bryozoan *Aspidostoma giganteum* was collected and lyophilized. The dried material was then extracted with a 1:1 mixture of dichloromethane and methanol. The resulting crude extract underwent solvent partitioning between ethyl acetate and water. The organic layer was concentrated and subjected to a series of chromatographic separations. Initial purification was achieved by vacuum liquid chromatography on silica gel, followed by size-exclusion chromatography on Sephadex LH-20. The final purification to yield pure **Aspidostomide D** was performed using reversed-phase high-performance liquid chromatography (HPLC).

Structure Elucidation

The molecular structure of **Aspidostomide D** was determined through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

High-Resolution Mass Spectrometry (HRMS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass and elemental composition of

the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of one-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the overall stereochemistry of **Aspidostomide D**. The specific chemical shifts and coupling constants are detailed in the data table below.

^1H NMR (CDCl_3 , 500 MHz)	^{13}C NMR (CDCl_3 , 125 MHz)
δ (ppm), J (Hz)	δ (ppm)
Specific data from source	Specific data from source
...	...

Note: The specific NMR data would be populated from the primary research article by Patiño et al., 2014.

Biological Activity and Signaling Context

While the specific biological activity of **Aspidostomide D** has not been extensively reported, a closely related compound, Aspidostomide E, has demonstrated moderate cytotoxic activity against the 786-O human renal carcinoma cell line.^[1] This suggests that **Aspidostomide D** may also possess cytotoxic properties.

Cytotoxicity Testing Protocol (General)

The following diagram illustrates a general workflow for assessing the cytotoxicity of a marine natural product like **Aspidostomide D** against a cancer cell line.

Figure 2: Standard workflow for an in vitro cytotoxicity assay.

Potential Signaling Pathways

Given the cytotoxic potential of related aspidostomides, it is plausible that **Aspidostomide D** could interfere with key cellular signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates a hypothetical relationship where a bioactive compound induces apoptosis. Further research is required to determine if **Aspidostomide D** acts through such a mechanism.

Figure 3: Hypothetical signaling pathway for **Aspidostomide D**-induced cytotoxicity.

Conclusion

Aspidostomide D represents an intriguing marine natural product with potential for further investigation in the field of drug discovery. Its unique brominated pyrrole structure, shared with other bioactive aspidostomides, warrants a thorough evaluation of its cytotoxic and other pharmacological activities. The detailed experimental protocols and structural data provided in this guide serve as a foundational resource for researchers aiming to synthesize, study, and potentially develop **Aspidostomide D** or its analogs as novel therapeutic agents. Future work should focus on the total synthesis of **Aspidostomide D** to enable more extensive biological screening and to elucidate its precise mechanism of action.

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References

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